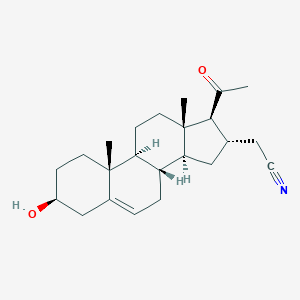
Pgaan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pgaan, also known as poly-gamma-glutamic acid, is a naturally occurring biopolymer that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Poly-gamma-glutamic acid is a type of peptide that is produced by bacteria, including Bacillus subtilis, and has been found to possess several beneficial properties.
Mecanismo De Acción
Poly-gamma-glutamic acid works by forming a protective barrier on the surface of cells, preventing harmful substances from entering the cell. This protective barrier also helps to retain moisture, making it an effective moisturizer in cosmetic products. Additionally, Pgaanlutamic acid has been found to stimulate the immune system, making it an effective antimicrobial agent.
Efectos Bioquímicos Y Fisiológicos
Poly-gamma-glutamic acid has been found to have several biochemical and physiological effects. It has been shown to increase collagen production, which can help to improve skin elasticity and reduce the appearance of wrinkles. Additionally, Pgaanlutamic acid has been found to have a protective effect on the liver, reducing the risk of liver damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Poly-gamma-glutamic acid has several advantages for use in lab experiments. It is easy to synthesize and has a low toxicity, making it a safe compound to work with. Additionally, it has a long shelf life, making it a convenient compound to store. However, one limitation of Pgaanlutamic acid is that it can be difficult to purify, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for research on Pgaanlutamic acid. One area of interest is its potential use in cancer treatment. Poly-gamma-glutamic acid has been found to have a cytotoxic effect on cancer cells, making it a promising candidate for use in chemotherapy. Additionally, Pgaanlutamic acid has been found to have a protective effect on the skin, making it a potential ingredient in sunscreens and other skincare products. Further research is needed to fully understand the potential applications of Pgaanlutamic acid in these fields.
Métodos De Síntesis
Poly-gamma-glutamic acid can be synthesized through the fermentation process of Bacillus subtilis. The bacteria are grown in a nutrient-rich environment, and the Pgaanlutamic acid is extracted from the bacterial culture. The resulting product is a white, odorless powder that is soluble in water.
Aplicaciones Científicas De Investigación
Poly-gamma-glutamic acid has been the subject of numerous scientific studies due to its potential applications in various fields. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties, making it a promising candidate for use in the food industry, cosmetics, and medicine.
Propiedades
Número CAS |
102812-95-3 |
|---|---|
Nombre del producto |
Pgaan |
Fórmula molecular |
C23H33NO2 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
2-[(3S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl]acetonitrile |
InChI |
InChI=1S/C23H33NO2/c1-14(25)21-15(8-11-24)12-20-18-5-4-16-13-17(26)6-9-22(16,2)19(18)7-10-23(20,21)3/h4,15,17-21,26H,5-10,12-13H2,1-3H3/t15-,17+,18-,19+,20+,21+,22+,23+/m1/s1 |
Clave InChI |
GMWISVUOUTUEHN-WISGCMSASA-N |
SMILES isomérico |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CC#N |
SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CC#N |
SMILES canónico |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CC#N |
Sinónimos |
PGAAN pregnenolone 16 alpha-acetonitrile pregnenolone 16-acetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



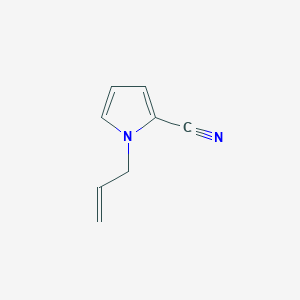
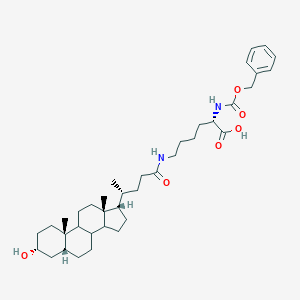
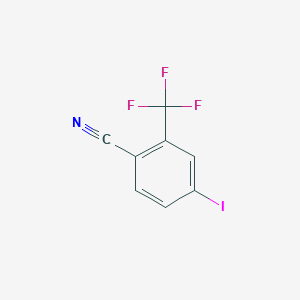
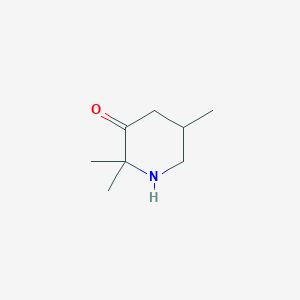
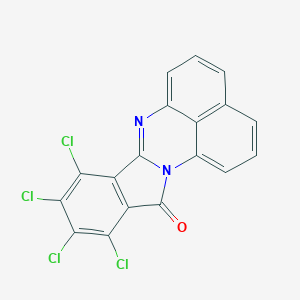
![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)
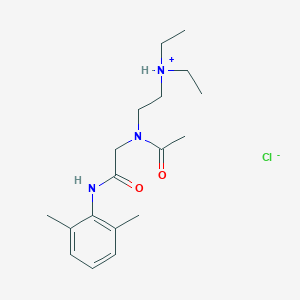
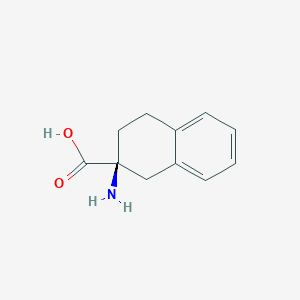
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)
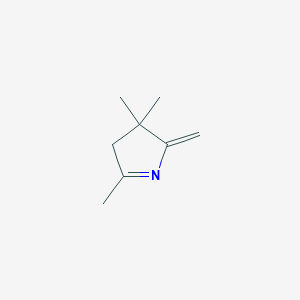
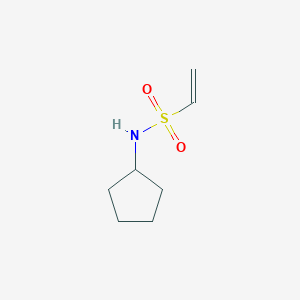
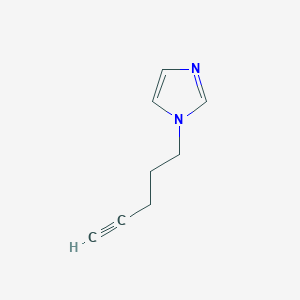
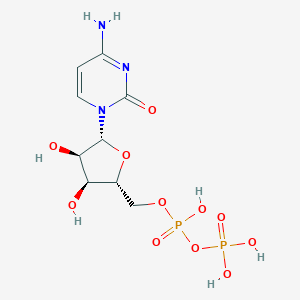
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)